molecular formula C13H9IN2S B8644335 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-56-6

3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8644335
CAS No.: 923583-56-6
M. Wt: 352.20 g/mol
InChI Key: NVRUNNXKDBECGD-UHFFFAOYSA-N
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Description

3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with an iodine atom at the 3-position and a phenylsulfanyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by the introduction of the phenylsulfanyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and induction of apoptosis. The exact pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .

Comparison with Similar Compounds

Properties

CAS No.

923583-56-6

Molecular Formula

C13H9IN2S

Molecular Weight

352.20 g/mol

IUPAC Name

3-iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9IN2S/c14-12-8-16-13-11(12)6-10(7-15-13)17-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

NVRUNNXKDBECGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(NC=C3I)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 (135 mg, 0.60 mmol) in DMF (1.5 mL) was added solid KOH (124 mg, 2.21 mmol) and the reaction mixture stirred for 20 min. Iodine (167 mg, 0.66 mmol) was then added and the stirring continued for 40 min. A mixture of water (8.8 mL) and sat. aq. Na2S2O3 (1.3 mL) was added rapidly, and the resulting solid filtered off, washed with water (2×) and dried in vacuum to give iodide 3 as a creamy solid (205 mg, 98%); 1H NMR (400 MHz, CDCl3+2 drops CD3OD) δ 7.10-7.30 (m, 5H), 7.45 (s, 1H), 7.94 (d, J=2.0 Hz, 1H), 8.35 (d, J=1.9 Hz, 1H).
Name
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.8 mL
Type
solvent
Reaction Step Three
Yield
98%

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